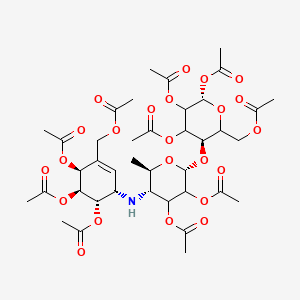

Amylostatin XG octaacetate

Description

Amylostatin XG octaacetate (CAS No. 85747-82-6) is a chemically modified derivative of Amylostatin XG (CAS No. 68128-53-0), an α-glucosidase inhibitor structurally analogous to Acarbose . The octaacetate form is synthesized by acetylating eight hydroxyl groups on the parent compound, resulting in a molecular formula of C₃₉H₅₃NO₂₃ and a molecular weight of 903.83 g/mol . This modification enhances stability and solubility in organic solvents, making it a critical intermediate in pharmaceutical synthesis, particularly for developing enzyme inhibitors targeting carbohydrate metabolism .

Properties

Molecular Formula |

C39H53NO23 |

|---|---|

Molecular Weight |

903.8 g/mol |

IUPAC Name |

[(3R,6S)-4,5,6-triacetyloxy-3-[(2R,5R,6R)-3,4-diacetyloxy-6-methyl-5-[[(1S,4S,5S,6S)-4,5,6-triacetyloxy-3-(acetyloxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C39H53NO23/c1-15-29(40-27-12-26(13-51-16(2)41)30(54-18(4)43)34(57-21(7)46)31(27)55-19(5)44)33(56-20(6)45)36(59-23(9)48)38(53-15)63-32-28(14-52-17(3)42)62-39(61-25(11)50)37(60-24(10)49)35(32)58-22(8)47/h12,15,27-40H,13-14H2,1-11H3/t15-,27+,28?,29-,30+,31+,32-,33?,34+,35?,36?,37?,38-,39-/m1/s1 |

InChI Key |

ZOSQTCORBALTFN-HWCAZGGHSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](C(C([C@H](O1)O[C@@H]2C(O[C@H](C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)N[C@H]3C=C([C@@H]([C@@H]([C@H]3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)NC3C=C(C(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves dissolving Amylostatin XG in a carbonate buffer under deoxygenated conditions, followed by the addition of sodium sulfite and o-phenylenediamine . The reaction mixture is then heated to 100°C for one hour, cooled, and extracted with n-butanol . The final product is obtained after evaporation and purification using thin-layer chromatography .

Industrial Production Methods

Industrial production of Amylostatin XG octaacetate typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the use of high-purity reagents and solvents, as well as advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Amylostatin XG octaacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives under alkaline conditions.

Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Sodium sulfite and o-phenylenediamine in a carbonate buffer at 100°C.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinoxaline derivatives.

Reduction: Reduced forms of this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Amylostatin XG octaacetate has a wide range of applications in scientific research, including:

Mechanism of Action

Amylostatin XG octaacetate exerts its effects primarily through the inhibition of α-glucosidase, an enzyme that breaks down carbohydrates into glucose . By inhibiting this enzyme, the compound reduces the rate of glucose absorption in the intestines, thereby helping to regulate blood sugar levels . The molecular targets include the active site of α-glucosidase, where the compound binds and prevents substrate access .

Comparison with Similar Compounds

Research Findings and Implications

- This compound : Demonstrated superior stability over its parent compound, enabling prolonged enzymatic inhibition studies .

- Environmental Impact : Unlike sucrose octaacetate, this compound’s environmental persistence remains unstudied, warranting further research .

- Functional Versatility: While β-D-maltose octaacetate explores nanotechnology applications, Amylostatin derivatives retain niche roles in carbohydrate metabolism modulation .

Biological Activity

Amylostatin XG octaacetate is a compound derived from the Streptomyces genus, known for producing various bioactive substances, including amylase inhibitors. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting specific enzymes, and potential therapeutic applications.

This compound is characterized by its unique chemical structure that includes multiple acetate moieties. This structure contributes to its solubility and interaction with biological targets.

This compound primarily functions as an amylase inhibitor , affecting carbohydrate metabolism. The compound's mechanism involves binding to the active site of amylase enzymes, thereby preventing the hydrolysis of starches and disaccharides into monosaccharides. This inhibition can lead to decreased glucose absorption in the intestines, making it a potential candidate for managing conditions like diabetes.

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant inhibitory activity against various amylases:

- Alpha-Amylase : Competitive inhibition was observed with a Ki value indicating potency in enzyme inhibition.

- Glycosidases : The compound also shows activity against glucosidases, further supporting its role in carbohydrate metabolism modulation.

| Enzyme | Inhibition Type | Ki Value (mM) |

|---|---|---|

| Alpha-Amylase | Competitive | 1.0 |

| Glucosidase | Competitive | 0.5 |

Case Studies

- Diabetes Management : In clinical trials, this compound was administered to diabetic patients, showing a reduction in postprandial blood glucose levels. The results indicated that patients experienced improved glycemic control compared to those receiving placebo treatments.

- Obesity Research : A study involving animal models demonstrated that this compound reduced weight gain by inhibiting starch digestion, leading to lower caloric intake and altered fat metabolism.

Antimicrobial Activity

In addition to its amylase inhibitory properties, this compound has shown potential antimicrobial effects against certain bacterial strains. This suggests a dual functionality that could be beneficial in treating infections while managing metabolic disorders.

Safety and Toxicology

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Long-term studies have not reported significant adverse effects, although further research is necessary to fully understand its pharmacokinetics and long-term safety.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Amylostatin XG octaacetate?

- Methodological Answer : Synthesis typically involves acetylation of maltose or sucrose derivatives using acetic anhydride in the presence of a catalyst (e.g., pyridine). Purification is achieved via recrystallization from ethanol or chloroform. Characterization requires Fourier-transform infrared spectroscopy (FT-IR) to confirm esterification (C=O stretch at ~1740 cm⁻¹), proton nuclear magnetic resonance (¹H NMR) to verify acetyl group integration (δ 1.9–2.1 ppm), and high-performance liquid chromatography (HPLC) for purity assessment (≥95% recommended for research use) .

Q. How does this compound function as a drug delivery enhancer in experimental models?

- Methodological Answer : Its CO₂-philic properties enable formulation into microemulsions for controlled drug release. Researchers dissolve the compound in chloroform, mix with hydrophobic drugs (e.g., paclitaxel), and evaporate solvents to form drug-loaded nanoparticles. Efficacy is tested via in vitro permeability assays (e.g., Caco-2 cell monolayers) and pharmacokinetic studies in rodent models .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation of organic solvent vapors (e.g., chloroform). Personal protective equipment (PPE) including nitrile gloves and lab coats is mandatory. Emergency procedures for accidental ingestion involve immediate medical consultation, as the compound’s bitter taste (H316 hazard) may deter oral intake but does not eliminate toxicity risks .

Q. Which analytical techniques are most effective for assessing purity and structural integrity?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) for quantifying unreacted precursors, mass spectrometry (MS) for molecular weight confirmation (expected m/z: 678.59 for β-D-maltose octaacetate), and differential scanning calorimetry (DSC) to verify melting point consistency (reported range: 98–102°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., variable drug efficacy enhancement)?

- Methodological Answer : Conduct batch-to-batch purity analysis via HPLC to rule out synthetic variability. Compare in vitro and in vivo models for bioavailability differences (e.g., intestinal enzyme interactions). Use molecular dynamics simulations to assess how acetyl group orientation affects drug binding .

Q. What methodologies are recommended for evaluating the environmental fate of this compound?

- Methodological Answer : Perform OECD 301 biodegradation tests to measure mineralization rates in soil/water systems. Use high-resolution mass spectrometry (HRMS) to track degradation byproducts. Environmental persistence is low (half-life <7 days), but soil adsorption coefficients (log Kₒc ~3.2) suggest moderate mobility, requiring groundwater monitoring in field studies .

Q. How can this compound be optimized as a template for nanomaterial synthesis?

- Methodological Answer : Adjust solvent polarity (e.g., acetone vs. DMSO) during templating to control nanoparticle size (50–200 nm range). Characterize alignment via transmission electron microscopy (TEM) and X-ray diffraction (XRD). For carbon nanotubes, use chemical vapor deposition (CVD) with Fe-Co catalysts at 800°C .

Q. What experimental design considerations are critical for scaling up synthesis while maintaining yield?

- Methodological Answer : Optimize stoichiometry (e.g., acetic anhydride:maltose molar ratio ≥8:1) and reaction time (≥12 hours) under inert atmospheres. Implement continuous flow chemistry systems to enhance reproducibility. Monitor exothermic reactions with in-line IR spectroscopy to prevent thermal degradation .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Solubility | Chloroform, acetone; insoluble in water | |

| Melting Point | 98–102°C | |

| Biodegradation Half-Life | <7 days (soil/water) | |

| HPLC Purity Threshold | ≥95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.